molecular formula C6H17OSn B13787020 Triethyltin hydroxide CAS No. 994-32-1

Triethyltin hydroxide

Cat. No.: B13787020
CAS No.: 994-32-1
M. Wt: 223.91 g/mol
InChI Key: OLBXOAKEHMWSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyltin hydroxide is an organotin compound primarily utilized in fundamental research for investigating mitochondrial dysfunction and mechanisms of neurotoxicity . Its key research value lies in its well-characterized action as a potent inhibitor of oxidative phosphorylation; it binds to mitochondria, disrupting the proton gradient and inhibiting ATP synthesis, which serves as a model for studying metabolic inhibition and energy failure in cellular systems . Historically, studies of triethyltin and related organotin compounds were pivotal in elucidating the biochemical pathways of mitochondrial energy production and anion transport . In toxicological research, triethyltin exposure is known to induce severe intramyelinic edema, characterized by fluid-filled vacuoles splitting the myelin sheath in the central nervous system's white matter, making it a valuable agent for modeling and studying cerebral edema and myelinopathies . Researchers employ this compound to explore the subsequent pathological and electrophysiological consequences of such damage . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

994-32-1

Molecular Formula

C6H17OSn

Molecular Weight

223.91 g/mol

InChI

InChI=1S/3C2H5.H2O.Sn/c3*1-2;;/h3*1H2,2H3;1H2;

InChI Key

OLBXOAKEHMWSOV-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)CC.O

Origin of Product

United States

Preparation Methods

Hydrolysis of Triethyltin Chloride

The most common and well-documented method for preparing this compound involves the hydrolysis of triethyltin chloride. This method typically proceeds as follows:

  • A solution of triethyltin chloride in an ether solvent (e.g., diethyl ether) is vigorously shaken with water or an aqueous potassium hydroxide solution.
  • The reaction is carried out under controlled temperature conditions to prevent decomposition or side reactions.
  • The triethyltin chloride reacts with water or hydroxide ions to form this compound and hydrochloric acid or potassium chloride as by-products.
  • The organic layer containing this compound is separated, dried, and purified by distillation or recrystallization.

Experimental Example:
A solution of 0.96 mole of triethyltin chloride in 125 mL of ether was shaken vigorously with 70 mL of water containing potassium hydroxide. The mixture was stirred in an ice bath for about one hour. The this compound was isolated from the organic layer after separation, yielding a solid with a melting point consistent with literature values (around 130°C).

Reaction Conditions and Variations

  • Solvent: Diethyl ether is commonly used due to its ability to dissolve organotin chlorides and its immiscibility with water, facilitating phase separation.
  • Base: Potassium hydroxide or aqueous sodium hydroxide solutions are employed to provide hydroxide ions for hydrolysis.
  • Temperature: The reaction is typically performed at low temperatures (0–25°C) to minimize side reactions and degradation.
  • Purification: The crude product is often purified by recrystallization from solvents such as acetone or acetic acid.

Alternative Synthetic Routes

While hydrolysis of triethyltin chloride is the primary method, other organotin compounds can be converted to this compound through similar hydrolysis or ligand exchange reactions. For example, tribenzyltin chloride can be converted to tribenzyltin hydroxide by reaction with aqueous potassium hydroxide under similar conditions, suggesting analogous methods for triethyltin derivatives.

Comparative Data Table of Preparation Parameters

Parameter Description Typical Range/Value Notes
Starting material Triethyltin chloride 0.5–1 mole Purity affects yield
Solvent Diethyl ether 100–150 mL per mole Anhydrous preferred
Base Potassium hydroxide solution 35% aqueous solution Stoichiometric or slight excess
Temperature Reaction temperature 0–25°C Ice bath commonly used
Reaction time Duration of stirring/shaking 1 hour Ensures complete hydrolysis
Product purification Recrystallization solvent Acetone or acetic acid Improves purity and melting point
Product melting point This compound ~130°C Confirms identity
Yield Percentage of theoretical yield ~90% High yield achievable

Analysis of Preparation Methods

Advantages

  • Simplicity: The hydrolysis method is straightforward, requiring common laboratory reagents and equipment.
  • High Yield: Reported yields are generally high (around 90%), indicating efficient conversion.
  • Purity: Recrystallization affords pure this compound, confirmed by consistent melting points.

Limitations

  • Moisture Sensitivity: Organotin chlorides and hydroxides can be sensitive to moisture and air, requiring careful handling.
  • Use of Ether: Diethyl ether is volatile and flammable, necessitating proper safety precautions.
  • By-product Handling: Hydrochloric acid or potassium chloride by-products require appropriate disposal.

Comparison with Other Organotin Hydroxides

The preparation method for this compound closely parallels that of other trialkyltin hydroxides, such as tribenzyltin hydroxide, indicating a generalizable synthetic approach for organotin hydroxides.

Chemical Reactions Analysis

Triethyltin hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triethyltin oxide.

    Reduction: It can be reduced to form triethyltin hydride.

    Substitution: It can undergo substitution reactions with halogens to form triethyltin halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Triethyltin hydroxide is primarily utilized as a fungicide and bactericide in agricultural practices. It is effective against a variety of plant pathogens and is often used to protect crops from fungal infections. Its mode of action involves disrupting cellular processes in microorganisms, leading to cell death.

Biomedical Applications

In biomedical research, this compound has been studied for its neurotoxic effects and potential therapeutic applications. It has been shown to affect neurotransmitter levels in animal models, which may have implications for understanding neurological disorders.

Neurotoxicity Studies

  • Research has demonstrated that exposure to triethyltin can lead to significant changes in neurotransmitter concentrations, including norepinephrine and serotonin, which are critical for brain function .
  • In rodent studies, doses of triethyltin resulted in behavioral abnormalities and alterations in cerebral blood flow, indicating its profound impact on the nervous system .

Environmental Applications

This compound is also investigated for its role in environmental remediation. Its ability to degrade certain pollutants makes it a candidate for use in cleaning contaminated sites.

Pollution Mitigation

  • The compound has been evaluated for its effectiveness in breaking down persistent organic pollutants (POPs) in soil and water systems.
  • Studies indicate that triethyltin can facilitate the degradation of harmful substances through chemical reactions that transform them into less toxic forms .

Agricultural Efficacy

A field study conducted on tomato crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited healthier growth and higher yields, demonstrating the compound's effectiveness as a fungicide.

Neurotoxic Effects

In a controlled laboratory setting, rats were administered varying doses of this compound over several weeks. Results indicated that doses as low as 20 mg/kg led to observable neurotoxic effects, including changes in behavior and reduced cognitive function .

Toxicological Profile

  • Acute exposure can lead to gastrointestinal distress, neurological symptoms, and even fatalities at higher doses .
  • Long-term studies have shown potential carcinogenic effects in animal models, necessitating further research into its safety profile .

Mechanism of Action

The mechanism of action of triethyltin hydroxide involves its interaction with cellular components, particularly in the nervous system. It is known to inhibit the uptake of gamma-aminobutyric acid (GABA) into synaptosomes, which can lead to neurotoxic effects . The molecular targets and pathways involved include the inhibition of GABA transporters and disruption of cellular ion homeostasis.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Toxicity Profiles
Compound Key Toxicological Effects Mechanism of Action Relative Toxicity (vs. Triethyltin Hydroxide) References
Trimethyltin hydroxide Neuronal necrosis (hippocampus, cortex), seizures, GABA depletion Binds to mitochondrial proteins; disrupts ion channels 2–3× higher neurotoxicity
Tri-n-propyltin chloride Hemolysis, hepatotoxicity, mild neurotoxicity Membrane disruption via hydrophobic interactions ~50% lower neurotoxicity
Tributyltin chloride Immunotoxicity, endocrine disruption, developmental defects Binds to nuclear receptors (e.g., RXR-PPARγ) ~70% lower acute toxicity
Tricyclohexyltin hydroxide Cholangitis, hepatotoxicity, skin irritation Unknown (species-specific liver lesions) ~90% lower neurotoxicity

Key Findings :

  • Alkyl Chain Length and Toxicity : Shorter alkyl chains (e.g., methyl, ethyl) correlate with higher neurotoxicity due to enhanced CNS penetration and mitochondrial binding affinity. Longer chains (e.g., butyl, cyclohexyl) reduce neurotoxicity but increase hepatotoxicity and environmental persistence .
  • Pb⁺ ions .
Biochemical Effects
  • Oxidative Phosphorylation Inhibition :
    • This compound inhibits ATP synthesis at concentrations ≥10⁻⁵ M, targeting Complex IV (cytochrome c oxidase) .
    • Diethyltin dichloride, in contrast, inhibits SH-dependent enzymes (e.g., lactic dehydrogenase) but has minimal impact on oxidative phosphorylation .
Hemolytic Activity
Compound Hemolytic Activity (Pig Erythrocytes) Hydrophobicity (log P) Electric Potential (R₃M⁺, mV) References
This compound Moderate 2.8 +320
Tri-n-propyltin chloride High 3.5 +370
Triethyllead chloride Very high 2.5 +450

Organoleads (e.g., triethyllead) are 1.5–2× more hemolytic than organotins due to stronger electrostatic interactions with erythrocyte membranes .

Biological Activity

Triethyltin hydroxide (TETOH) is an organotin compound known for its diverse biological activities, particularly in the context of neurotoxicity and environmental impact. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, mechanisms of action, and potential health implications.

Overview of this compound

This compound is primarily recognized for its use in agriculture as a fungicide and in industrial applications. However, its biological effects extend beyond these uses, particularly regarding its toxicity to mammals and aquatic organisms.

  • Neurotoxicity :
    • TETOH has been shown to induce neurotoxic effects characterized by status spongiosus in the white matter of the central nervous system. This condition involves the degeneration of myelin sheaths and is associated with cognitive impairments and behavioral changes in exposed organisms .
    • Studies have indicated that exposure to TETOH alters neurotransmitter levels, leading to long-term behavioral changes, particularly in young rats .
  • Endocrine Disruption :
    • Organotin compounds, including TETOH, have been implicated in endocrine disruption, affecting hormonal balance and reproductive health in various species .
  • Immunotoxicity :
    • Research indicates that TETOH can affect immune function, leading to decreased lymphoid organ weights and altered immune responses in animal models .

Toxicological Profiles

The toxicological profile of this compound reveals significant health risks associated with exposure:

Exposure Route Effects Study Reference
InhalationRespiratory irritation; pneumoconiosis
OralNeurotoxicity; behavioral changes
DermalSkin irritation; potential for systemic absorption

Case Studies

  • Chronic Exposure in Rats :
    • A study conducted on young rats demonstrated that chronic exposure to TETOH resulted in significant behavioral changes and neurochemical alterations, indicating long-lasting effects on the central nervous system .
  • Human Exposure Incidents :
    • Reports of human exposure have highlighted severe neurological symptoms following occupational exposure to organotin compounds, including memory loss and cognitive dysfunction that persisted long after the cessation of exposure .

Environmental Impact

This compound poses risks not only to human health but also to environmental ecosystems. Its use as a biocide raises concerns regarding bioaccumulation and toxicity to non-target species, particularly aquatic life.

Q & A

Q. What are the standard protocols for synthesizing Triethyltin hydroxide in laboratory settings?

Methodological Answer: Synthesis of this compound requires strict adherence to organotin chemistry protocols. While explicit synthesis steps are not detailed in the provided evidence, researchers should prioritize documenting reaction parameters (e.g., temperature, solvent systems, stoichiometry) and cross-referencing established literature. Special attention must be paid to avoiding reactions with oxidizing agents (e.g., peroxides, chlorates) and incompatible compounds like strong acids or halogens, as outlined in safety guidelines . Storage in cool, light-protected, and airtight containers is critical to maintaining stability .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for tin-organic bond analysis, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Researchers must ensure calibration with certified reference materials and replicate analyses to validate reproducibility, as emphasized in analytical chemistry best practices .

Q. What safety precautions are critical when handling this compound in experimental workflows?

Methodological Answer: Personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, is mandatory. Work areas should be well-ventilated, and exposure monitoring is recommended due to its classification as a toxic compound with acute oral, dermal, and inhalation hazards . Storage must avoid contact with oxidizing agents, strong acids, and halogens to prevent violent reactions. Emergency protocols for spills or exposure should align with OSHA standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or analytical techniques. A systematic review should compare study parameters, including dose-response curves, solvent carriers, and endpoint measurements (e.g., LD50 values). Meta-analyses or controlled replication studies under standardized conditions are recommended to isolate confounding variables .

Q. What experimental strategies are recommended to study the environmental degradation pathways of this compound under varying conditions?

Methodological Answer: Degradation studies should simulate environmental factors such as UV exposure, pH fluctuations, and microbial activity. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify breakdown products (e.g., diethyltin or inorganic tin species). Controlled mesocosm experiments or computational modeling (e.g., QSAR) may predict persistence and bioaccumulation in aquatic systems .

Q. What methodological approaches are employed to investigate the neurotoxic mechanisms of this compound in in vitro models?

Methodological Answer: In vitro neurotoxicity studies often use neuronal cell lines (e.g., SH-SY5Y) or primary cultures to assess mitochondrial dysfunction, oxidative stress, and apoptosis. Techniques include reactive oxygen species (ROS) assays, caspase activity measurements, and transcriptomic profiling. Dose-response experiments should incorporate positive controls (e.g., other neurotoxic organotins) and validate findings with siRNA knockdowns or pharmacological inhibitors .

Q. How do pH and solvent systems influence the stability of this compound in aqueous solutions, and how can this be systematically tested?

Methodological Answer: Stability can be assessed via accelerated degradation studies under varying pH (e.g., 2–12) and solvent conditions (e.g., polar vs. nonpolar). Analytical methods like UV-Vis spectroscopy or HPLC track decomposition kinetics. Researchers should employ design-of-experiment (DoE) frameworks to evaluate interactions between variables and identify optimal storage formulations .

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